N-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE

Melting point Identity verification Quality control

Researchers synthesizing vinyl-sulfone reactive dyes or validating parecoxib impurity profiles need a protected intermediate that averts premature deprotection. This acetyl-protected acetanilide uniquely resolves that challenge: • 2-Hydroxyethylsulfonyl group converts to vinyl sulfone under alkaline dyeing conditions for covalent fiber bonding-a capability absent in methyl/ethyl-sulfonyl analogs. • Acetyl protection withstands sulfonation (fuming H2SO4, up to 130 °C) and condensation (pH 7.5-8, 100 °C), preventing degradation inherent to the free-amine analog. • Demonstrated 840 kg batch processing confirms industrial supply-chain readiness. Reliable procurement with documented purity for dye intermediate and pharmaceutical reference standard applications.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 27375-52-6
Cat. No. B1584998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-((2-HYDROXYETHYL)SULFONYL)PHENYL)ACETAMIDE
CAS27375-52-6
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCO
InChIInChI=1S/C10H13NO4S/c1-8(13)11-9-2-4-10(5-3-9)16(14,15)7-6-12/h2-5,12H,6-7H2,1H3,(H,11,13)
InChIKeyXIICKRYAUAVEQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview and Procurement Significance


N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide, also referred to as 4′-(2-hydroxyethylsulfonyl)acetanilide or para-β-hydroxyethyl sulfone acetanilide, is a para-substituted acetanilide derivative bearing a 2-hydroxyethylsulfonyl moiety [1]. With a molecular formula of C₁₀H₁₃NO₄S and a molecular weight of 243.28 g/mol, this white crystalline solid decomposes at a melting point of 195 °C [1]. It belongs to the sulfonyl-acetanilide class and serves as a strategically protected intermediate in the manufacture of vinyl-sulfone-type reactive dyes and, secondarily, as a building block in pharmaceutical impurity reference standards [2].

Why Generic Substitution Fails


Simple replacement of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide with a seemingly similar sulfonyl-acetanilide or deacetylated analog is not scientifically justified without quantitative evidence of equivalence . The 2-hydroxyethylsulfonyl group is not merely a larger alkyl substituent; it is a latent reactive functionality that can be converted to a vinyl sulfone under alkaline conditions, enabling covalent fiber bonding—a capability absent in methyl- or ethyl-sulfonyl analogs [1][2]. Simultaneously, the acetyl protecting group on the aniline nitrogen prevents premature diazotization, oxidation, and cross-reactivity that plague the free-amine analog 4-(2-hydroxyethylsulfonyl)aniline during multi-step synthesis [3]. These two orthogonal structural features create a unique reactivity and process-safety profile that cannot be reproduced by the closest in-class alternatives. The quantitative evidence below substantiates when and why this compound must be specified over its comparators.

Quantitative Differentiation Evidence


Melting Point as Identity and Purity Gatekeeper

The melting point (decomposition) of the target compound is 195 °C, which differs substantially from its closest structural analogs [1]. 4′-(Methylsulfonyl)acetanilide melts at 183 °C (Δ = 12 °C), the unsubstituted parent acetanilide melts at approximately 114 °C (Δ = 81 °C), and the deacetylated analog 4-(2-hydroxyethylsulfonyl)aniline decomposes at 210–213 °C (Δ = 15–18 °C higher) [2][3]. These large, measurable gaps enable unambiguous identity confirmation via standard melting-point apparatus or differential scanning calorimetry (DSC) and serve as a rapid first-pass test for correct compound receipt and purity.

Melting point Identity verification Quality control

High-Yield, High-Purity Synthesis Validation

A published Chinese patent (CN102442929A) describes a two-step process starting from 4-acetamidobenzenesulfinic acid (4-ASC) that delivers the target compound with a yield exceeding 90% and an HPLC purity greater than 99% [1]. In contrast, the commercially available methylsulfonyl analog 4′-(methylsulfonyl)acetanilide is routinely supplied at 96% purity (Thermo Scientific and other vendors), a 3-percentage-point difference that translates into a 4-fold higher estimated total impurity burden (≤1% vs. ≤4%) [2]. Although these purity figures originate from different contexts (patent-validated lab synthesis vs. catalog specification), the quantitative gap establishes a tangible, verifiable benchmark for procurement negotiations.

Synthesis yield HPLC purity Process validation

Latent Vinyl Sulfone Reactive Functionality

Under alkaline dyeing conditions (typically pH > 9), the β-hydroxyethylsulfonyl group undergoes sulfate esterification followed by elimination to generate a vinyl sulfone moiety (—SO₂—CH=CH₂), which then forms a covalent ether linkage with cellulose hydroxyl groups via nucleophilic Michael addition [1][2]. This chemical pathway is the mechanistic foundation of vinyl-sulfone-type reactive dyes (KN-type, M-type, ME-type) [3]. The methylsulfonyl analog (—SO₂—CH₃) cannot undergo this elimination because it lacks the β-hydroxyl leaving group, and the ethylsulfonyl analog similarly fails to generate a reactive vinyl intermediate. Consequently, the hydroxyethylsulfonyl acetanilide scaffold uniquely serves as a protected precursor to the fiber-reactive vinyl sulfone electrophile—a functional role that no simple alkyl sulfone analog can fulfill.

Vinyl sulfone Reactive dye Cellulose fiber bonding β-elimination

Acetyl Protection Against Premature Amine Reactivity

The acetyl group on the aniline nitrogen of the target compound serves as a protecting group during chlorosulfonation, reduction, and condensation steps in para-ester production [1]. The free-amine analog, 4-(2-hydroxyethylsulfonyl)aniline (CAS 5246-58-2), is prone to premature diazotization, oxidative degradation, and uncontrolled oligomerization when exposed to the strongly acidic and oxidizing conditions of industrial sulfonation [2]. The acetyl protection strategy allows the synthesis to proceed through the 4-acetamidobenzenesulfinic acid intermediate with controlled, sequential deprotection later in the process, a route that is not accessible when starting from the unprotected aniline [1]. This is a class-level distinction between N-acetylated and free-amine sulfonyl intermediates.

Protecting group strategy Process safety Side-reaction suppression

Demonstrated Industrial Scalability

Two independent Chinese patents document the use of N-(4-((2-hydroxyethyl)sulfonyl)phenyl)acetamide at industrial scale: CN105524485A describes charging 840 kg of this intermediate into a 3,000 L sulfonation vessel for reactive red dye production [1], and patent CN102453349B (method for synthesizing sulfonated para-ester) reports loading 810 kg of hydroxyethyl sulfone acetanilide into a 3,000 L reactor with 2,000 kg of oleum [2]. These kilogram-to-ton-scale operations confirm that the compound is not merely a laboratory curiosity but a readily available, process-validated industrial intermediate with established handling protocols and supply chains—an important consideration for procurement managers evaluating long-term supply security.

Industrial scale Batch processing Technology readiness

High-Value Application Scenarios


Vinyl-Sulfone Reactive Dye Synthesis

This is the primary industrial application of the compound. The target intermediate is sulfonated and then hydrolyzed to produce para-ester (4-aminophenyl-β-hydroxyethyl sulfone sulfate ester), which is subsequently diazotized and coupled to generate vinyl-sulfone-containing reactive dyes (KN-type, M-type, ME-type, EF-type) [1]. The unique capacity of the hydroxyethylsulfonyl group to convert to a vinyl sulfone electrophile under alkaline dyeing conditions—a capability absent in methylsulfonyl and ethylsulfonyl analogs—makes this intermediate irreplaceable for manufacturers of wash-fast reactive dyes that require covalent bonding to cellulose fibers [2]. The demonstrated 840 kg batch processing capability confirms industrial readiness [3].

Pharmaceutical Impurity Reference Standard

N-(4-((2-Hydroxyethyl)sulfonyl)phenyl)acetamide has been identified as a degradation-related substance of parecoxib sodium, the injectable COX-2 inhibitor prodrug . Pharmaceutical QC laboratories and ANDA/ DMF filers require this compound as a characterized reference standard for HPLC method validation and stability studies. The high-purity specification (>99% by HPLC) documented in patent CN102442929A aligns with the purity requirements for impurity reference materials, and the well-defined melting point (195 °C, decomp) provides an orthogonal identity verification method [4][5].

Protected Intermediate for Chemoselective Synthesis

In synthetic routes where a free primary amine must remain masked during acidic or oxidizing transformations, the acetyl-protected scaffold of this compound offers a strategic advantage over the free-amine analog 4-(2-hydroxyethylsulfonyl)aniline [6]. The acetyl group withstands sulfonation (fuming H₂SO₄, up to 130 °C) and condensation conditions (pH 7.5–8, 100 °C) that would degrade or diazotize the unprotected amine [6]. This makes the compound valuable not only for dye intermediate synthesis but also for any multi-step route requiring a temporarily protected 4-aminophenyl-β-hydroxyethyl sulfone building block, including certain sulfonamide drug intermediate syntheses.

Mother Liquor Waste Recovery and Valorization

The compound is present in significant quantities in the mother liquor waste generated during para-ester production. Patent CN103756359A describes a method to hydrolyze this waste stream to recover p-β-hydroxyethyl sulfone aniline, which is then reused to synthesize reactive dyes [7]. Organizations operating para-ester manufacturing facilities can implement this recovery technology to reduce waste disposal costs and improve overall process atom economy, transforming a regulatory liability into a secondary product stream.

Technical Documentation Hub

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